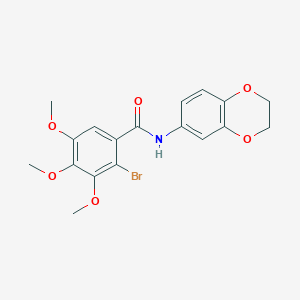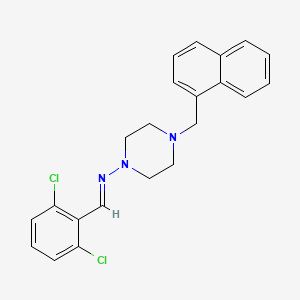![molecular formula C23H17Cl2N5O3S B11668104 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668104.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide est un composé organique complexe appartenant à la classe des dérivés de benzimidazole. Ce composé est caractérisé par sa structure unique, qui comprend un noyau de benzimidazole, un groupe chlorobenzyl et un groupe nitrophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide implique généralement plusieurs étapes :
Formation du noyau benzimidazole : L’étape initiale implique la synthèse du noyau benzimidazole par réaction de l’o-phénylènediamine avec le 2-chlorobenzaldéhyde en milieu acide.
Formation du thioéther : Le dérivé de benzimidazole est ensuite mis à réagir avec un composé thiol pour introduire le groupe sulfanyl.
Formation de l’hydrazide : Le composé résultant est ensuite mis à réagir avec de l’hydrate d’hydrazine pour former le dérivé acétohydrazide.
Formation de la base de Schiff : Enfin, le dérivé acétohydrazide est condensé avec le 4-chloro-3-nitrobenzaldehyde sous reflux pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, de températures de réaction contrôlées et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Le groupe nitro du composé peut être réduit en un groupe amine à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) peuvent être utilisés comme agents oxydants.
Réduction : Le palladium sur carbone (Pd/C) avec de l’hydrogène gazeux ou le borohydrure de sodium (NaBH4) peuvent être utilisés comme agents réducteurs.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en milieu basique pour faciliter les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés benzimidazoliques substitués.
Applications de recherche scientifique
Le 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il présente un potentiel en tant qu’agent antimicrobien, antifongique et anticancéreux en raison de ses caractéristiques structurelles uniques.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il peut être utilisé comme une sonde pour étudier divers processus biologiques, notamment l’inhibition enzymatique et la liaison des récepteurs.
Applications industrielles : Le composé peut être utilisé dans la synthèse d’autres molécules organiques complexes et comme précurseur pour le développement de produits pharmaceutiques.
Applications De Recherche Scientifique
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as a precursor for the development of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide implique son interaction avec des cibles moléculaires spécifiques :
Inhibition enzymatique : Le composé peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et la catalyse.
Liaison des récepteurs : Il peut se lier à des récepteurs spécifiques à la surface des cellules, modulant les voies de transduction du signal et les réponses cellulaires.
Intercalation de l’ADN : Le composé peut s’intercaler dans l’ADN, perturbant sa structure et sa fonction, ce qui peut entraîner la mort cellulaire dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Unicité
L’unicité du 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois de groupes chlorobenzyl et nitrophényle renforce son potentiel en tant que composé polyvalent pour diverses applications, notamment en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C23H17Cl2N5O3S |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N5O3S/c24-17-6-2-1-5-16(17)13-29-20-8-4-3-7-19(20)27-23(29)34-14-22(31)28-26-12-15-9-10-18(25)21(11-15)30(32)33/h1-12H,13-14H2,(H,28,31)/b26-12+ |
Clé InChI |
UGYSMVPHMVQKBX-RPPGKUMJSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668050.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11668053.png)
![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668055.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11668063.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)
![N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine](/img/structure/B11668084.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11668096.png)
![4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate](/img/structure/B11668103.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
